molecular formula C14H22BrNO B5148203 3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine

3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine

Cat. No.: B5148203
M. Wt: 300.23 g/mol
InChI Key: PMMVYKPNUAQVQH-UHFFFAOYSA-N
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Description

3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine is an organic compound that features a brominated phenoxy group attached to a propanamine backbone

Future Directions

Future research could focus on the protodeboronation of alkyl boronic esters, as this is a valuable but unknown transformation . Further studies could also explore the synthesis, properties, and potential applications of “3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with diethylamine and 3-chloropropan-1-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 4-methylphenol, followed by the reaction with diethylamine and 3-chloropropan-1-ol. The reaction is carefully controlled to optimize yield and purity, often involving temperature regulation and the use of industrial-grade solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group allows for strong binding interactions, while the diethylamine moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromo-4-methylphenoxy)propanoic acid
  • 2-bromo-4-methylphenol
  • 3-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)-1-propanamine

Uniqueness

3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine is unique due to its specific combination of a brominated phenoxy group and a diethylamine moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMVYKPNUAQVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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